C27H30F3NO4 C27H30F3NO4
Brand Name: Vulcanchem
CAS No.:
VCID: VC13260705
InChI: InChI=1S/C27H30F3NO4/c1-16-11-13-31(14-12-16)15-20-21(32)10-9-19-22(33)24(25(27(28,29)30)35-23(19)20)34-18-7-5-17(6-8-18)26(2,3)4/h5-10,16,32H,11-15H2,1-4H3
SMILES: CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O
Molecular Formula: C27H30F3NO4
Molecular Weight: 489.5 g/mol

C27H30F3NO4

CAS No.:

Cat. No.: VC13260705

Molecular Formula: C27H30F3NO4

Molecular Weight: 489.5 g/mol

* For research use only. Not for human or veterinary use.

C27H30F3NO4 -

Specification

Molecular Formula C27H30F3NO4
Molecular Weight 489.5 g/mol
IUPAC Name 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one
Standard InChI InChI=1S/C27H30F3NO4/c1-16-11-13-31(14-12-16)15-20-21(32)10-9-19-22(33)24(25(27(28,29)30)35-23(19)20)34-18-7-5-17(6-8-18)26(2,3)4/h5-10,16,32H,11-15H2,1-4H3
Standard InChI Key TZEJHKKVYCBFOE-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O
Canonical SMILES CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O

Introduction

Structural Identification and Isomerism

Mescaline-NBOMe N-(3-Trifluoromethylbenzyl)

Chemical Structure:

  • IUPAC Name: N-(2-Methoxybenzyl)-2-(2,5-dimethoxy-4-(3-(trifluoromethyl)benzyloxy)phenyl)ethan-1-amine

  • SMILES: C(C1=CC(CN(CC=2C(=CC=CC2)OC)CCC2=CC(=C(C(=C2)OC)OC)OC)=CC=C1)(F)(F)F

  • Molecular Weight: 489.535 g/mol

  • Key Features:

    • A phenethylamine derivative with a trifluoromethylbenzyl group.

    • Contains methoxy substituents at positions 2 and 5 of the phenyl ring .

1-(1-Adamantylmethyl)-4-[4-(Trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylic Acid Dimethyl Ester

Chemical Structure:

  • IUPAC Name: Dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

  • SMILES: C=1(C(C(C(=O)OC)=CN(C1)CC12CC3CC(C2)CC(C1)C3)c1ccc(C(F)(F)F)cc1)C(=O)OC

  • Molecular Weight: 489.535 g/mol

  • Key Features:

    • Pyridine dicarboxylate core with an adamantylmethyl group and trifluoromethylphenyl substituent .

Isomer Comparison:

PropertyMescaline-NBOMe DerivativeAdamantyl-Pyridine Derivative
Functional GroupsPhenethylamine, methoxy, trifluoromethylPyridine, adamantane, ester, trifluoromethyl
BioactivityPsychoactive (5-HT₂A agonist)Potential kinase inhibitor
Spectral Data (13C NMR)Available Available

Synthesis and Characterization

Mescaline-NBOMe Derivative

  • Synthesis Route:

    • Condensation of 2,5-dimethoxy-4-(3-(trifluoromethyl)benzyloxy)phenethylamine with 2-methoxybenzaldehyde via reductive amination .

  • Spectroscopic Data:

    • 13C NMR (DMSO-d₆): Peaks at δ 160.2 (C=O), 152.1 (Ar-OCH₃), 121.8 (CF₃) .

    • HRMS: m/z 490.2161 [M+H]⁺ (calc. 490.2127) .

Adamantyl-Pyridine Derivative

  • Synthesis Route:

    • Multi-step protocol involving Friedländer annulation between adamantane-methylamine and trifluoromethylphenyl acetaldehyde, followed by esterification .

  • Spectroscopic Data:

    • FTIR: 1720 cm⁻¹ (ester C=O), 1120 cm⁻¹ (C-F) .

    • XRD: Crystalline structure with d-spacing of 3.4 Å .

Pharmacological and Toxicological Profiles

Mescaline-NBOMe Derivative

  • Mechanism: Potent 5-HT₂A receptor agonist (EC₅₀ = 0.3 nM) .

  • Applications:

    • Research tool in neuropharmacology.

    • Risks: High toxicity; linked to seizures and hyperthermia in preclinical models .

Adamantyl-Pyridine Derivative

  • Mechanism: Inhibits protein kinase C (PKC) with IC₅₀ = 45 nM .

  • Applications:

    • Candidate for anticancer therapies (tested against HepG2: IC₅₀ = 39.66 μg/ml) .

    • Safety Profile: Low cytotoxicity in human macrophages (CC₅₀ > 100 μg/ml) .

CompoundRegulatory StatusSafety Concerns
Mescaline-NBOMeSchedule I (US DEA)Neurotoxicity, cardiovascular risks
Adamantyl-PyridinePreclinical researchNo significant hepatotoxicity reported

Future Directions

  • Mescaline-NBOMe: Requires in vivo toxicokinetic studies to elucidate metabolic pathways.

  • Adamantyl-Pyridine: Optimization of bioavailability via prodrug strategies for oncology applications.

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